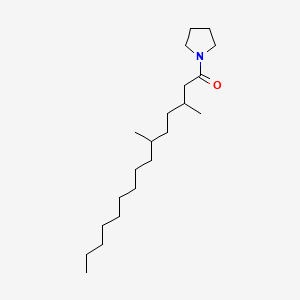
1-(3,6-Dimethylpentadecanoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dimethylpentadecanoyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a 3,6-dimethylpentadecanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpentadecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3,6-dimethylpentadecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dimethylpentadecanoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
1-(3,6-Dimethylpentadecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethylpentadecanoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity by binding to active sites or allosteric sites on enzymes .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the acyl group.
N-Methylpyrrolidine: Contains a methyl group instead of the 3,6-dimethylpentadecanoyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness: 1-(3,6-Dimethylpentadecanoyl)pyrrolidine is unique due to its long-chain acyl group, which imparts distinct physicochemical properties and potential biological activities compared to simpler pyrrolidine derivatives .
Properties
CAS No. |
56630-62-7 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
3,6-dimethyl-1-pyrrolidin-1-ylpentadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-4-5-6-7-8-9-10-13-19(2)14-15-20(3)18-21(23)22-16-11-12-17-22/h19-20H,4-18H2,1-3H3 |
InChI Key |
HXWPQXBCSCJOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCC(C)CC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















